甲酰胺肟

描述

Synthesis Analysis

The synthesis of Formamidoxime and related compounds involves complex chemical processes that have been extensively studied. A pivotal review on the synthesis and applications of acrylamide, from which Formamidoxime can be derived, highlights the diverse industrial and laboratory applications of such compounds (Friedman, 2003). The synthesis pathways often involve the use of acrylamide as a precursor, reflecting the interconnected nature of these compounds in chemical synthesis.

Molecular Structure Analysis

Understanding the molecular structure of Formamidoxime is crucial for exploring its chemical reactivity and properties. While direct references to the molecular structure analysis of Formamidoxime in the provided papers are limited, studies on related compounds, such as acrylamide, offer insights into the molecular behaviors and interactions that can influence Formamidoxime's properties and applications (Friedman, 2003).

Chemical Reactions and Properties

The chemical reactions and properties of Formamidoxime are influenced by its functional groups and molecular structure. Research on acrylamide, a closely related compound, provides a foundation for understanding the reactivity and potential applications of Formamidoxime. These studies outline the environmental and dietary exposure risks associated with acrylamide, which may also be relevant for handling and using Formamidoxime safely (Exon, 2006).

Physical Properties Analysis

The physical properties of Formamidoxime, such as solubility, melting point, and stability, are essential for its application in various domains. While specific details on Formamidoxime's physical properties are scarce in the reviewed literature, the physical characteristics of related compounds can offer valuable insights. Studies on acrylamide, for example, detail the compound's behavior under different conditions, which may parallel those of Formamidoxime (Friedman, 2003).

Chemical Properties Analysis

Analyzing the chemical properties of Formamidoxime involves understanding its reactivity, stability, and interaction with other compounds. The comprehensive review on acrylamide's chemistry, biochemistry, and safety provides a basis for inferring the chemical properties of Formamidoxime, given their structural similarities and related applications (Friedman, 2003).

科学研究应用

分子折叠和大环

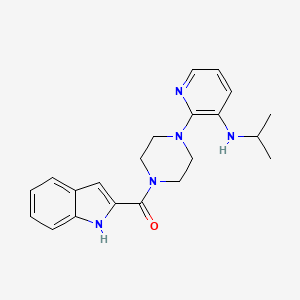

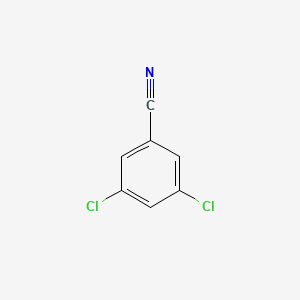

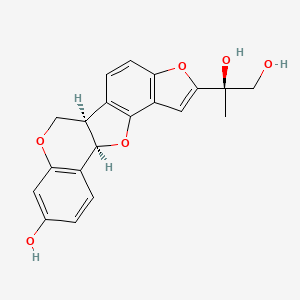

甲酰胺肟的Z异构体已被用于分子折叠,以创建平面和弯曲结构。当将其并入大环时,这种折叠基序通过π-π堆积和氢键促进二聚化。 这导致在固态下形成类似于分子通道的管状结构,这对于开发具有特定通道特性的新材料具有重要意义 {svg_1}.

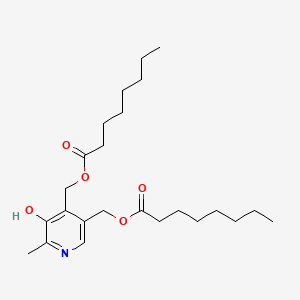

生物医学研究中的NO供体

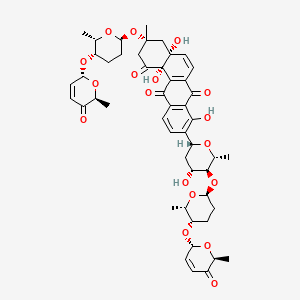

甲酰胺肟作为一氧化氮(NO)供体起着至关重要的作用。包括甲酰胺肟在内的胺肟的氧化可以由细胞色素P450等血红蛋白催化,从而释放NO。 此过程在心血管研究中引起了极大的兴趣,因为NO对心血管系统具有有益的影响 {svg_2}.

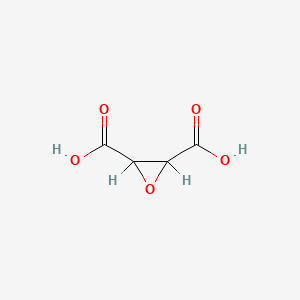

生物活性分子的合成

胺肟官能团通常用作羧酸的生物等排体。甲酰胺肟已参与具有强心或抗关节炎特性的候选药物的合成。 它模仿羧酸的能力使其成为开发新型药物的宝贵化合物 {svg_3}.

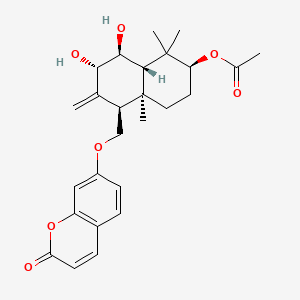

配位化学

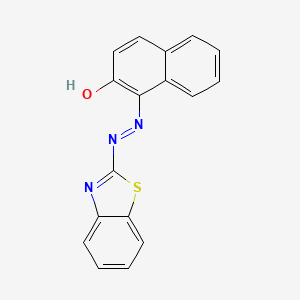

在配位化学中,甲酰胺肟充当配体,可以与金属离子配位。 此特性在合成具有潜在应用的复杂化合物和材料中得到利用,这些应用包括催化,磁性材料和传感器 {svg_4}.

材料化学

甲酰胺肟因其在材料化学中的应用而受到研究,特别是在合成需要特定官能团以赋予所需特性的聚合物和其他材料,例如稳定性,反应性或生物相容性 {svg_5}.

生化实验中的分析试剂

由于其反应性和特异性,甲酰胺肟在各种生化和生理实验中用作分析试剂。 它有助于分析生物系统中的化学反应和相互作用 {svg_6}.

安全和危害

Formamidoxime should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Formamidoxime has gained high interest in recent years due to its numerous biological activities . It has been studied in many different fields such as coordination and materials chemistry . Moreover, the amidoxime function is often used as a bioisoster of a carboxylic acid, and there are some successful examples of drug candidates exhibiting cardiotonic or antiarthritic properties containing the amidoxime moiety . Future research may focus on developing external sources to increase the NO level in the body by using amidoximes and oximes which can be oxidized in vivo and release NO .

作用机制

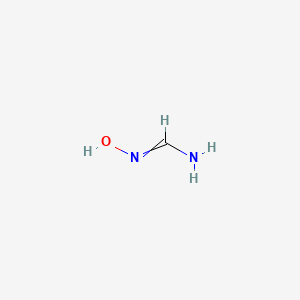

- Formamidoxime is a compound with the chemical formula HC(=NOH)NH₂ . Its primary target involves the release of nitric oxide (NO) in the body.

- Nitric oxide plays a crucial role in various physiological processes, particularly in the cardiovascular system .

- Formamidoxime can be oxidized in vivo, leading to the release of NO .

- Various hemoproteins, such as cytochrome P450 (CYP450) or horseradish peroxidase (HRP), catalyze the oxidation of formamidoxime .

- The presence of an electron-donating group on the oxime moiety stabilizes the nitrone form, facilitating addition reactions .

- This interaction with hemoproteins results in the release of NO, which has vasodilatory effects and influences blood pressure .

- Cytochrome P450 and other NADPH-dependent reductase pathways play a key role in the oxidation of formamidoxime .

- These pathways are biomimetic, mimicking natural enzymatic processes in the body .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

属性

IUPAC Name |

N'-hydroxymethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONSZLINWCGRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/O)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879780 | |

| Record name | N-HYDROXYMETHANIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

624-82-8 | |

| Record name | Formamidoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamidoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FORMAMIDOXIME | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-HYDROXYMETHANIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does formamidoxime induce relaxation in smooth muscle cells?

A1: Formamidoxime acts as a nitric oxide (NO) donor. In tracheal smooth muscle cells, it's been shown to relax carbachol-contracted tracheal rings and increase intracellular cyclic guanosine monophosphate (cGMP) levels [, ]. This effect is independent of nitric oxide synthase (NOS) but potentially mediated by cytochrome P-450 enzymes.

Q2: Is the vasorelaxation effect of formamidoxime endothelium-dependent?

A2: Research suggests that formamidoxime can induce endothelium-independent relaxation, primarily in the rat aorta. It achieves this by activating guanylyl cyclase and releasing NO, leading to vasodilation [, ].

Q3: Does oxidative stress affect the vasorelaxation induced by formamidoxime?

A3: Interestingly, while oxidative stress impairs NO-mediated relaxations induced by some agents, the responses to formamidoxime remain unaffected. This suggests a potential therapeutic advantage in conditions where oxidative stress is a factor [].

Q4: What is the molecular formula and weight of formamidoxime?

A4: The molecular formula of formamidoxime is CH3N2O. It has a molecular weight of 59.05 g/mol.

Q5: Is there any spectroscopic data available for formamidoxime?

A5: Yes, studies have investigated the infrared spectrum and structure of formamidoxime []. Further structural insights are provided by crystallographic analyses of formamidoxime [] and its hydrogen oxalate salt [].

Q6: How does the chemical structure of formamidoxime relate to its NO-donating ability?

A6: The presence of the C=NOH functional group is crucial for the NO-donating capacity of formamidoxime []. Research exploring structure-activity relationships of related compounds indicates that substitutions on the amidoxime moiety can significantly influence their vasorelaxant potency [].

Q7: Are there structural analogs of formamidoxime with similar biological activities?

A7: Yes, several compounds bearing the C=NOH group, such as other amidoximes and ketoximes, exhibit vasorelaxant properties similar to formamidoxime. The specific substitutions on the aromatic ring of these analogs can impact their potency [, ].

Q8: What is known about the stability of formamidoxime under various conditions?

A8: While specific stability data for formamidoxime might require further investigation, the available literature hints at the potential instability of some intermediates during the synthesis of 1,2,4-oxadiazoles from acylated formamidoxime derivatives [].

Q9: What is the evidence for the antitumor activity of formamidoxime?

A9: Studies have shown that formamidoxime exhibits antitumor activity against L1210 leukemia cells in murine models, particularly when administered in a specific regimen [].

Q10: Does formamidoxime affect DNA synthesis?

A10: Yes, formamidoxime has been shown to inhibit DNA synthesis in HeLa cells. This inhibition is believed to be a result of interference with the biosynthesis of deoxyribonucleotides from ribonucleotides [, ].

Q11: Has formamidoxime's effect on erectile function been studied?

A11: Research in mice models demonstrated that formamidoxime, when injected intravenously, resulted in a dose-dependent decrease in blood pressure and a significant increase in intracavernosal pressure, indicating its potential for inducing erections [].

Q12: What are the known toxicological effects of formamidoxime?

A12: While formamidoxime exhibits potential therapeutic benefits, studies have shown that it can cause excessive central nervous system stimulation in murine models []. This highlights the need for careful dosage considerations and further investigation into its safety profile.

Q13: Can formamidoxime be used for prophage induction?

A13: Yes, formamidoxime has been identified as an effective inducer of prophages in lysogenic Escherichia coli, suggesting its potential use in phage-related research and applications [, ].

Q14: Are there any applications of formamidoxime in synthetic chemistry?

A14: Formamidoxime serves as a valuable building block in organic synthesis. It's a key precursor in the preparation of 1,2,4-oxadiazoles, a class of heterocyclic compounds with diverse applications [, , , , ]. Recent research also explores its use in synthesizing pH-switchable crown ether analogs with selective alkaline earth metal ion binding properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)

![1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)

![5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B1202951.png)

![4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine](/img/structure/B1202955.png)

![2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester](/img/structure/B1202958.png)